Fmoc-Phe-OH-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

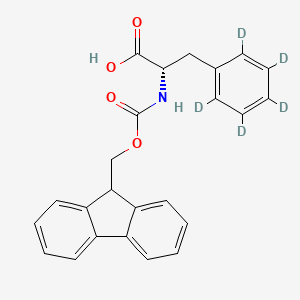

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-XFTMQEPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192525 |

Source

|

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225918-67-2 |

Source

|

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Fmoc-Phe-OH-d5 used for in research

An In-depth Technical Guide to the Research Applications of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. Among these, deuterated amino acids have carved a significant niche, offering subtle yet powerful modifications for a range of analytical and structural studies. This compound, a deuterium-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, stands out for its utility in peptide synthesis and quantitative proteomics. The replacement of five hydrogen atoms with deuterium (B1214612) on the phenyl ring introduces a specific mass shift without significantly altering the chemical properties of the amino acid. This technical guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of using this compound in research.

Core Applications of this compound

The primary utility of this compound stems from its nature as a stable isotope-labeled analog of Fmoc-Phe-OH. This key feature is leveraged in several advanced research applications:

-

Internal Standard for Quantitative Mass Spectrometry: The most prominent application of this compound is in quantitative proteomics. Peptides synthesized with this deuterated amino acid serve as ideal internal standards.[1] Because they are chemically identical to their non-deuterated counterparts, they co-elute during liquid chromatography (LC), but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2] This allows for precise and accurate quantification of proteins and peptides in complex biological samples.

-

Tracer for Metabolic Pathway Analysis: Deuterium-labeled amino acids are excellent tracers for studying metabolic processes in vivo and in vitro. By introducing this compound, researchers can track the incorporation of phenylalanine into newly synthesized proteins and monitor its journey through various metabolic pathways.[2]

-

Structural and Dynamic Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, the substitution of protons with deuterons is a powerful technique for simplifying complex spectra.[2] Incorporating this compound into a protein of interest can help in resonance assignment and provide detailed information about the motion and dynamics of amino acid side chains.[3]

Data Presentation: Physicochemical Properties

The critical difference between Fmoc-Phe-OH and its deuterated analog is the mass shift, which is fundamental to its application in mass spectrometry. The following table summarizes their key properties.

| Property | Fmoc-Phe-OH | This compound |

| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₁₆D₅NO₄ |

| Molecular Weight | ~387.4 g/mol | ~392.5 g/mol |

| Mass Shift | N/A | +5 Da |

| Isotopic Purity | N/A | Typically >98 atom % D |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMF, NMP, Chloroform | Soluble in Chloroform |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide chain follows the standard Fmoc-based solid-phase peptide synthesis protocol. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Methodology:

-

Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group). Swell the resin in an appropriate solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF. This exposes a free amine group for the next coupling step.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of the next amino acid in the sequence (this could be this compound or any other Fmoc-amino acid) using a coupling reagent such as HBTU. Add the activated amino acid to the resin to form a new peptide bond.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: Purify the synthesized peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Quantitative Proteomics using a Deuterated Peptide Standard

This protocol outlines the use of a peptide synthesized with this compound as an internal standard for the absolute quantification of a target protein in a complex biological sample.

Methodology:

-

Protein Extraction: Extract total protein from the biological sample (e.g., cells or tissues) using a suitable lysis buffer.

-

Protein Digestion: Digest the extracted proteins into smaller peptides using a protease, most commonly trypsin.

-

Spiking of Internal Standard: Add a known amount of the purified, heavy isotope-labeled peptide (containing the d5-phenylalanine) to the digested biological sample.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatograph separates the peptides, and the mass spectrometer detects and fragments them.

-

Data Analysis: Process the raw mass spectrometry data using specialized software. The software will identify and quantify the signal intensities for both the endogenous (light) peptide and the spiked-in (heavy) internal standard. The ratio of the light to heavy peptide signals allows for the precise calculation of the absolute amount of the target protein in the original sample.

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Workflow for quantitative proteomics using a deuterated peptide internal standard.

Conclusion

This compound is a versatile and powerful reagent for modern life sciences research. Its primary application as a component of internal standards for quantitative mass spectrometry enables highly accurate protein and peptide quantification, which is crucial for biomarker discovery and validation in drug development. Furthermore, its utility in metabolic tracing and NMR-based structural biology highlights its broader impact. As analytical technologies continue to advance in sensitivity and resolution, the importance of stable isotope-labeled compounds like this compound in elucidating complex biological systems is set to expand even further.

References

Technical Guide: Fmoc-Phe-OH-d5 for Peptide Synthesis and Proteomics

This technical guide provides comprehensive information on Fmoc-Phe-OH-d5, a deuterated derivative of Fmoc-protected phenylalanine. It is intended for researchers, scientists, and professionals in drug development and proteomics who utilize stable isotope-labeled amino acids in their work. This document covers the key chemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data: this compound

This compound, specifically Fmoc-L-Phenylalanine-(ring-d5), is a stable isotope-labeled amino acid commonly used as a building block in the synthesis of isotope-labeled peptides. These peptides are critical tools in quantitative proteomics, serving as internal standards for mass spectrometry-based analyses.[1] The deuterium (B1214612) labeling on the phenyl ring provides a distinct mass shift without significantly altering the chemical properties of the amino acid, ensuring its behavior mimics the unlabeled counterpart during synthesis and analysis.

The key quantitative data for Fmoc-Phe-OH-(ring-d5) are summarized in the table below.

| Property | Value | References |

| CAS Number | 225918-67-2 | [1][2][3] |

| Molecular Weight | 392.46 g/mol | [1][3][4] |

| Molecular Formula | C₂₄H₁₆D₅NO₄ | [2][3][4] |

| Synonyms | Fmoc-L-phenylalanine-(ring-d5), Fmoc-[ring-D5]Phe-OH | [1][2] |

| Chemical Purity | ≥98% | [1][2] |

Experimental Protocols: Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[5] The following protocols outline the standard steps for incorporating this labeled amino acid into a growing peptide chain attached to a solid support resin.

Resin Preparation and Swelling

The first step is the selection and preparation of the solid support. The choice of resin depends on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

-

Procedure:

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin.[2]

-

Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal reaction conditions.[2]

-

After swelling, drain the solvent from the reaction vessel.

-

Fmoc Deprotection

The N-terminal Fmoc protecting group on the resin-bound amino acid must be removed to expose the free amine for the next coupling step. This is achieved using a mild base.[4][6]

-

Procedure:

-

Add a 20% solution of piperidine (B6355638) in DMF to the swelled resin.[2][7]

-

Allow the reaction to proceed for 5-20 minutes at room temperature. The process can be repeated once to ensure complete deprotection.

-

Drain the piperidine solution.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][7]

-

Amino Acid Coupling

In this step, this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

-

Procedure:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent in DMF. Common activating agents include HBTU/HOBt with a base like DIPEA, or DIC/HOBt.[8]

-

Stir the activation mixture for several minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

-

After the reaction is complete, drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF and IPA to remove any unreacted reagents.

-

These deprotection and coupling steps (2 and 3) are repeated cyclically for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support resin, and any remaining acid-labile side-chain protecting groups are removed simultaneously.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] TIS acts as a scavenger to prevent side reactions.

-

Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-3 hours at room temperature.[1][9]

-

Filter the resin to collect the cleavage solution containing the peptide.

-

Precipitate the crude peptide by adding a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation and decantation.

-

The crude peptide can then be purified using techniques such as reverse-phase HPLC.

-

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process, which is the primary application for this compound.

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. total-synthesis.com [total-synthesis.com]

- 4. genscript.com [genscript.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

Isotopic Purity and Labeling of Fmoc-Phe-OH-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5). This deuterated amino acid is a critical tool in various scientific disciplines, including drug development, proteomics, and metabolic research. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies relies on a thorough understanding of its isotopic enrichment and chemical purity.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of this compound are paramount for its effective use. Below is a summary of typical specifications for commercially available deuterated phenylalanine and its Fmoc-protected form. It is important to note that lot-specific values should always be obtained from the supplier's certificate of analysis.

Table 1: Typical Isotopic and Chemical Purity of Deuterated L-Phenylalanine

| Parameter | Specification | Method |

| Isotopic Enrichment (d5) | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC |

Table 2: Example Certificate of Analysis Data for DL-Phenylalanine-d5

| Parameter | Specification | Result | Method |

| Isotopic Enrichment | --- | 99.9% | Mass Spectrometry |

| Chemical Purity | --- | 99.95% | HPLC |

| Source: Certificate of Analysis for DL-Phenylalanine-d5.[1] |

Experimental Protocols

Synthesis of Fmoc-L-Phenylalanine-d5

This protocol describes the N-protection of L-Phenylalanine-d5 with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

L-Phenylalanine-d5

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3) or an organic base like pyridine

-

Dioxane and water, or an anhydrous solvent like dichloromethane (B109758) (DCM)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Phenylalanine-d5 in a mixture of 10% aqueous sodium bicarbonate and dioxane.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the stirred amino acid solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-L-Phenylalanine-d5.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Fmoc-L-Phenylalanine-d5.[2][3][4]

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the general procedure for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HR-MS).

Materials:

-

Fmoc-L-Phenylalanine-d5 sample

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Suitable solvent for sample dissolution (e.g., acetonitrile/water with formic acid)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent.

-

Mass Spectrometry Analysis: Infuse the sample directly or inject it into an LC-MS system. Acquire full scan mass spectra in the appropriate mass range to observe the molecular ion of this compound.

-

Data Analysis:

-

Identify the isotopic cluster for the molecular ion of this compound.

-

The most abundant peak will correspond to the d5 species.

-

Measure the intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopic variants.

-

Calculate the isotopic enrichment by determining the relative abundance of the d5 species compared to the sum of all isotopic species.[5]

-

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-L-Phe-OH-d5 into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% piperidine (B6355638) in dimethylformamide (DMF)

-

Fmoc-L-Phenylalanine-d5

-

Coupling reagent (e.g., HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA or collidine)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe-OH-d5, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated Fmoc-L-Phe-OH-d5 solution to the resin. Agitate the mixture for a specified time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Determination of this compound.

Phenylalanine Metabolism Signaling Pathway

Caption: Phenylalanine Metabolic Pathway.[7][8][9][10]

Solid-Phase Peptide Synthesis Cycle

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. davuniversity.org [davuniversity.org]

An In-depth Technical Guide to the Solubility of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5). Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Fmoc-Phe-OH, to provide a robust framework for its application in research and development. The minor mass difference imparted by deuterium (B1214612) substitution is not expected to significantly alter the solubility profile.

Introduction to this compound

This compound is a deuterated, N-terminally protected derivative of the amino acid L-phenylalanine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS)[1][2]. The deuterium-labeled phenyl ring makes it a valuable tool in mass spectrometry-based applications, such as proteomics and pharmacokinetic studies, for use as an internal standard[3]. Understanding its solubility is critical for its effective use in these applications, as poor solubility can lead to inaccurate quantification and failed syntheses[2].

Solubility Profile of Fmoc-Phe-OH

Fmoc-Phe-OH is characterized as a highly hydrophobic molecule[4][5]. This property dictates its solubility, making it generally insoluble in aqueous solutions while being readily soluble in various polar aprotic organic solvents commonly used in peptide synthesis[1][5][6].

The following table summarizes the available quantitative and qualitative solubility data for Fmoc-Phe-OH in several common laboratory solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 | 258.11 | Not Specified | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility[7][8]. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~193.7 | ~500 | Not Specified | Calculated from "clearly soluble" at 25 mmole in 50 ml[9]. A common solvent for SPPS[1][5]. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Readily Soluble | Not Specified | Not Specified | Frequently used in peptide synthesis[1][5]. |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Not Specified | [4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Not Specified | Some Fmoc-amino acids may require DMF for complete dissolution[10]. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified | Not Specified | [11] |

| Water | H₂O | Insoluble | Not Specified | Not Specified | [1] |

Note: The data presented is for the non-deuterated Fmoc-Phe-OH. The solubility of this compound is expected to be highly similar.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent.

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer and then place it on a magnetic stirrer in a temperature-controlled environment for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant sample by HPLC with UV detection (monitoring at 254 nm or 301 nm is suitable for the Fmoc group)[12].

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration from the HPLC analysis represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing Workflows and Relationships

The following diagram illustrates the key steps in the experimental determination of solubility.

This diagram illustrates the critical role of solubility in the coupling step of Fmoc-based SPPS.

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly available literature, a strong and reliable solubility profile can be inferred from its non-deuterated analog, Fmoc-Phe-OH. It exhibits excellent solubility in polar aprotic solvents like DMF and DMSO, which are integral to its primary application in solid-phase peptide synthesis. For applications requiring precise concentration control, it is recommended that researchers empirically determine the solubility in their specific solvent system using a standardized protocol, such as the one outlined in this guide.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]

- 4. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc-Phe-OH Novabiochem® | 35661-40-6 [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fmoc-4-Amino-L-phenylalanine | 95753-56-3 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR Spectra Analysis and Interpretation of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5). This deuterated amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of isotopically labeled peptides used in advanced biomolecular NMR studies and proteomics.[1] This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for data acquisition, and illustrates the context of its use in peptide synthesis.

Introduction to this compound

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d5 is an isotopically labeled derivative of the proteinogenic amino acid phenylalanine. The key feature of this compound is the substitution of the five protons on the phenyl ring with deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool for a variety of applications in drug development and structural biology. In ¹H NMR spectroscopy, the absence of signals from the phenyl ring simplifies complex spectra, aiding in the structural elucidation of peptides and proteins. Furthermore, deuteration can influence the pharmacokinetic and metabolic profiles of peptide-based drugs.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound. The data for the Fmoc group and the phenylalanine backbone are based on the known spectra of the non-deuterated analogue, Fmoc-Phe-OH, as the isotopic labeling of the side chain has a negligible effect on these distant nuclei. The signals corresponding to the deuterated phenyl ring are absent in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.8 | br s | COOH |

| ~7.90 | d | NH |

| ~7.88 | d | Fmoc H4, H5 |

| ~7.72 | t | Fmoc H1, H8 |

| ~7.42 | t | Fmoc H2, H7 |

| ~7.33 | t | Fmoc H3, H6 |

| ~4.30 - 4.20 | m | α-CH, Fmoc-CH, Fmoc-CH₂ |

| ~3.15 - 2.95 | m | β-CH₂ |

Note: Data is adapted from the known spectrum of non-deuterated Fmoc-Phe-OH.[2] Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | COOH |

| ~156.1 | Urethane C=O |

| ~143.8 | Fmoc C4a, C4b |

| ~140.7 | Fmoc C9a, C8a |

| ~127.6 | Fmoc C2, C7 |

| ~127.0 | Fmoc C3, C6 |

| ~125.3 | Fmoc C1, C8 |

| ~120.1 | Fmoc C4, C5 |

| ~65.6 | Fmoc-CH₂ |

| ~56.5 | α-C |

| ~46.6 | Fmoc-CH |

| ~37.0 | β-C |

Note: Data is adapted from the known spectrum of non-deuterated Fmoc-Phe-OH. Signals for the deuterated phenyl ring carbons are expected to be absent or significantly attenuated.

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by the distinct signals of the Fmoc protecting group and the protons of the phenylalanine backbone. The aromatic region will be dominated by the four distinct signals of the fluorenyl group, appearing between 7.3 and 7.9 ppm. The absence of the characteristic multiplet for the phenyl ring protons of phenylalanine is the key indicator of successful deuteration. The α-proton and the two β-protons of the phenylalanine backbone will appear in the aliphatic region, coupled to each other and to the amide proton.

In the ¹³C NMR spectrum, the signals for the nine carbons of the fluorenyl group and the carbonyl, α-, and β-carbons of the phenylalanine moiety will be present. The signals for the carbons of the deuterated phenyl ring will be absent due to the lack of directly attached protons for NOE enhancement and the long relaxation times of deuterated carbons.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for Fmoc-protected amino acids.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time will be required compared to ¹H NMR.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Logical Workflow of Fmoc-SPPS

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conclusion

The NMR spectral analysis of this compound is a straightforward process that relies on the foundational knowledge of the spectra of its non-deuterated counterpart. The key distinguishing feature is the absence of signals from the deuterated phenyl ring, which simplifies the spectrum and provides unambiguous confirmation of isotopic incorporation. This technical guide provides the necessary data and protocols for researchers to confidently utilize this important building block in the synthesis and analysis of isotopically labeled peptides for a wide range of applications in chemical biology and drug discovery.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-α-fluorenylmethyloxycarbonyl-L-phenylalanine-d5 (Fmoc-Phe-OH-d5). This deuterated analog of Fmoc-phenylalanine is a critical internal standard in quantitative proteomics and various drug development applications where accurate quantification of its non-deuterated counterpart is essential. Understanding its fragmentation behavior is paramount for developing robust and reliable mass spectrometry-based assays.

Core Concepts in the Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), is influenced by the distinct chemical moieties within the molecule: the Fmoc protecting group, the phenylalanine-d5 residue, and the carboxylic acid group. The deuteration on the phenyl ring of phenylalanine adds a specific mass shift to the fragments containing this part of the molecule, which is key for its use as an internal standard.

The fragmentation process primarily involves the cleavage of the most labile bonds, leading to the formation of characteristic product ions. The most common fragmentation pathways are initiated by the protonation or deprotonation of the molecule, followed by bond cleavages driven by charge stabilization.

Predicted Fragmentation Pattern of this compound

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the known fragmentation of its non-deuterated analog, Fmoc-Phe-OH, and the established principles of mass spectrometry.[1] The five deuterium (B1214612) atoms on the phenyl ring will result in a +5 Da mass shift for any fragment containing this ring.

The expected key fragments and their predicted mass-to-charge ratios (m/z) are summarized in the table below. These predictions are based on typical fragmentation patterns observed for Fmoc-protected amino acids.

| Predicted Fragment | Proposed Structure | Predicted m/z | Notes |

| [M+H]+ | [C24H16D5NO4+H]+ | 393.2 | Molecular ion (protonated) |

| [M-H2O+H]+ | [C24H14D5NO3+H]+ | 375.2 | Loss of water from the carboxylic acid |

| [M-HCOOH+H]+ | [C23H15D5NO2+H]+ | 347.2 | Loss of formic acid |

| Fmoc-CH2+ | [C14H11O]+ | 195.1 | Fragment of the Fmoc group |

| Fmoc+ | [C13H9]+ | 165.1 | Fluorenyl cation |

| [Phe-d5+H]+ | [C9H6D5NO2+H]+ | 171.1 | Phenylalanine-d5 immonium ion |

| [Phe-d5-COOH+H]+ | [C8H7D5N+H]+ | 126.1 | Loss of carboxylic acid from phenylalanine-d5 |

| Tropylium-d5 ion | [C7H2D5]+ | 96.1 | Deuterated tropylium (B1234903) ion from the phenylalanine-d5 side chain |

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation cascade of the protonated molecular ion of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a starting point and should be optimized for the specific instrumentation and application.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis to establish a calibration curve.

-

Internal Standard Spiking: For quantitative analysis, spike the unknown samples with a known concentration of this compound.

2. Liquid Chromatography (LC)

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5-95% Mobile Phase B over 5-10 minutes is a good starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

-

MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]+ of this compound at m/z 393.2.

-

MS/MS (Product Ion Scan): Select the precursor ion at m/z 393.2 for fragmentation.

-

Collision Energy: Optimize the collision energy to obtain a stable and informative fragmentation pattern. A starting point could be in the range of 15-30 eV.

-

Data Acquisition: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. Select the transition from the precursor ion (m/z 393.2) to one or more of the most intense and specific product ions (e.g., m/z 195.1, 165.1, or 96.1).

This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. Researchers and scientists can leverage this information to develop and validate robust analytical methods for its use as an internal standard in a variety of applications, from basic research to clinical drug development.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-Phe-OH-d5 (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d5), a deuterated N-terminally protected amino acid crucial for peptide synthesis and mass spectrometry-based applications. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Fmoc-L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling is instrumental for its use as an internal standard in quantitative proteomics and for elucidating metabolic pathways.

| Property | Value |

| Molecular Formula | C₂₄H₁₆D₅NO₄ |

| Molecular Weight | 392.46 g/mol |

| Appearance | White to off-white solid/powder[1] |

| Melting Point | 180-187 °C |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Chloroform.[2][3] Insoluble in water.[2] |

| Purity | Typically >98% |

Storage Conditions

Proper storage is paramount to prevent degradation and maintain the chemical purity of this compound. The primary factors to control are temperature, moisture, and light.

Temperature

The recommended storage temperature for solid this compound depends on the intended duration of storage. For long-term storage, freezing is recommended.

| Condition | Temperature | Duration |

| Long-term Storage (Powder) | -20°C | Up to 3 years[4] |

| Short-term Storage (Powder) | +2°C to +8°C | Weeks to months[5] |

| In Solvent | -80°C | Up to 6 months[4] |

| In Solvent | -20°C | Up to 1 month[4] |

Moisture and Light

This compound should be stored in a desiccated environment to prevent hydrolysis.[5] The container must be tightly sealed.[2] It is also recommended to protect the compound from light.[5]

Handling Procedures

Adherence to standard laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

When handling the solid compound or its solutions, the following PPE should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses or goggles must be worn.

-

Lab Coat: A standard laboratory coat is necessary to protect from spills.

-

Respiratory Protection: For handling large quantities of the powder where dust formation is possible, a dust mask (e.g., N95) is recommended.[6]

General Handling

-

Avoid inhalation of dust and contact with skin and eyes.[2][6]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

After handling, wash hands thoroughly.

Experimental Workflow

The following diagram illustrates a typical workflow for the handling and use of this compound in a laboratory setting.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

A Technical Guide to the Synthesis and Purification of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d5 (Fmoc-Phe-OH-d5). This isotopically labeled amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), enabling the introduction of a deuterated phenylalanine residue into peptides for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of L-phenylalanine to produce L-phenylalanine-d5, followed by the protection of the α-amino group with the Fmoc moiety.

Step 1: Synthesis of L-Phenylalanine-d5

The preparation of L-phenylalanine-d5 (specifically, L-phenylalanine-2,3,4,5,6-d5) can be achieved through catalytic deuterium (B1214612) exchange.

Experimental Protocol: Catalytic Deuteration of L-Phenylalanine

-

Reaction Setup: In a high-pressure reactor, combine L-phenylalanine (1 equivalent), 10% Palladium on Carbon (Pd/C) catalyst (10 mol%), and deuterium oxide (D₂O) as the solvent.

-

Deuteration: Pressurize the reactor with deuterium gas (D₂) to approximately 10 bar. Heat the reaction mixture to 150-160°C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Work-up: After cooling the reactor to room temperature, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the D₂O under reduced pressure to obtain the crude L-phenylalanine-d5. The product can be further purified by recrystallization from a water/ethanol mixture.

Step 2: Fmoc Protection of L-Phenylalanine-d5

The α-amino group of L-phenylalanine-d5 is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The following protocol utilizes Fmoc-Cl.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve L-phenylalanine-d5 (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Cool the solution in an ice bath.

-

Addition of Fmoc-Cl: To the cold, stirred solution, add a solution of Fmoc-Cl (1.05 equivalents) in dioxane or acetone (B3395972) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidification: Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of approximately 2. The this compound will precipitate out of the solution.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound. A typical yield for this reaction is in the range of 80-90%.

Purification of this compound

Purification of the crude this compound is crucial to ensure high purity for subsequent use in peptide synthesis. The primary methods of purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is an effective method for removing most impurities.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common solvent system for the recrystallization of Fmoc-Phe-OH is toluene (B28343).[1] Other solvent systems like ethyl acetate/hexane can also be explored.

-

Procedure:

-

Suspend the crude this compound in a minimal amount of hot toluene.

-

Continue to add small portions of hot toluene until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.[1]

-

High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, preparative reverse-phase HPLC is the recommended purification method.

Experimental Protocol: Preparative HPLC

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Gradient: A typical gradient might be from 30% to 100% ACN over 30-40 minutes.

-

Detection: UV detection at 254 nm and 280 nm.

-

Procedure:

-

Dissolve the crude or recrystallized this compound in a minimal amount of the initial mobile phase composition.

-

Inject the sample onto the preparative HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the organic solvent by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a fluffy white solid.

-

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₁₆D₅NO₄ |

| Molecular Weight | 392.46 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 180-187 °C[3][4] |

| Optical Rotation ([α]²⁰/D) | -37° (c=1 in DMF)[3] |

| Isotopic Purity | ≥98 atom % D[3] |

Table 2: Typical Synthesis and Purification Data

| Parameter | Synthesis (Fmoc Protection) | Purification (Recrystallization) | Purification (HPLC) |

| Typical Yield | 80-90% | 70-85% | >90% (recovery) |

| Purity (by HPLC) | >95% | >98% | >99.5% |

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflows for this compound.

References

Unraveling the Mass Shift of Fmoc-Phe-OH-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in Fmoc-Phe-OH-d5, a deuterated analog of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. The incorporation of deuterium (B1214612) atoms into the phenyl ring of phenylalanine introduces a predictable and quantifiable change in its molecular weight, a phenomenon of significant utility in various analytical applications, particularly in mass spectrometry-based quantitative proteomics and drug metabolism studies. This document outlines the fundamental principles behind this mass shift, presents relevant quantitative data, and provides standardized experimental protocols for its characterization.

Understanding the Isotopic Mass Shift

The mass shift in this compound arises from the substitution of five hydrogen atoms (¹H) on the phenyl ring with five deuterium atoms (²H or D). Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, whereas protium (B1232500) (the most common isotope of hydrogen) contains only a proton. This additional neutron in each deuterium atom results in an increase in the atomic mass.

The theoretical mass of a hydrogen atom is approximately 1.0078 atomic mass units (amu), while the mass of a deuterium atom is approximately 2.0141 amu. The replacement of five hydrogen atoms with five deuterium atoms, therefore, leads to a nominal mass increase of 5 amu and a more precise monoisotopic mass increase. This distinct mass difference allows for the clear differentiation of the deuterated standard from its non-deuterated counterpart in a mass spectrometer.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Phe-OH and its deuterated analog, this compound. This information is crucial for the accurate calibration of mass spectrometers and the interpretation of experimental data.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Mass Shift (Nominal) |

| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.43 | N/A | 0 |

| This compound | C₂₄H₁₆D₅NO₄ | 392.46[1][2] | 98 atom % D | +5 |

Experimental Protocols

The following protocols provide a generalized framework for the analysis of this compound using mass spectrometry. Specific parameters may need to be optimized based on the instrumentation and experimental goals.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). A typical starting concentration is 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations appropriate for the sensitivity of the mass spectrometer.

-

Internal Standard Spiking: For quantitative analysis, spike the biological or experimental samples with a known concentration of this compound to serve as an internal standard.[1]

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination and to resolve the isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for Fmoc-protected amino acids.

-

Mass Analyzer Settings:

-

Scan Range: Set the mass-to-charge (m/z) scan range to encompass the expected m/z values of both the deuterated and non-deuterated compounds.

-

Resolution: A resolving power of at least 10,000 is recommended to distinguish between closely spaced isotopic peaks.

-

Fragmentation (MS/MS): To confirm the identity of the compound, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of this compound will show characteristic losses corresponding to the Fmoc group and the deuterated phenylalanyl moiety.

-

Visualizations

Chemical Structure and Mass Shift

The following diagram illustrates the structural difference between Fmoc-Phe-OH and this compound, highlighting the location of the deuterium atoms that cause the mass shift.

Caption: Structural basis of the mass shift in this compound.

Experimental Workflow for Quantitative Analysis

This diagram outlines a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for using this compound as an internal standard.

Conclusion

The well-defined mass shift of this compound makes it an invaluable tool for researchers in various scientific disciplines. Its application as an internal standard enhances the accuracy and reliability of quantitative analyses by correcting for variations in sample preparation and instrument response. A thorough understanding of its properties and the principles behind its mass shift is essential for its effective implementation in experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-OH-d5 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a powerful strategy in drug discovery and development, offering significant advantages for pharmacokinetic studies, metabolic profiling, and structural analysis by nuclear magnetic resonance (NMR) spectroscopy. Fmoc-Phe-OH-d5, a derivative of L-phenylalanine with five deuterium (B1214612) atoms on the phenyl ring, is a key building block for introducing a stable isotopic label without significantly altering the peptide's conformation or biological activity. These application notes provide detailed protocols and technical information for the efficient use of this compound in solid-phase peptide synthesis (SPPS).

Deuterium-labeled peptides exhibit enhanced metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic degradation at the labeled site.[1][2] This can lead to an extended in vivo half-life of peptide therapeutics. Furthermore, the introduction of deuterated amino acids is invaluable for quantitative mass spectrometry-based proteomics and as internal standards in analytical assays.[3][4]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in SPPS.

| Property | Value | Reference |

| Molecular Formula | C24H16D5NO4 | [5] |

| Molecular Weight | 392.5 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | ≥99.0% | [7] |

| Enantiomeric Purity | ≥99.8% | [7] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [8] |

| Storage | 2-8°C | [9] |

Application: Synthesis of Deuterated Substance P

To illustrate the practical application of this compound, this section details the synthesis of a deuterated analog of Substance P, an undecapeptide neurotransmitter and neuromodulator involved in pain perception and inflammation.[10][11] The native sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. In this protocol, the two phenylalanine residues at positions 7 and 8 are replaced with their deuterated counterparts.

Expected Yield and Purity Comparison

While the incorporation of a deuterated amino acid is not expected to significantly alter the overall efficiency of SPPS, minor variations in coupling kinetics may be observed. The following table provides a representative comparison of expected outcomes based on typical Fmoc-SPPS results.[][13]

| Parameter | Standard Substance P (with Fmoc-Phe-OH) | Deuterated Substance P (with this compound) |

| Overall Yield | 45-60% | 40-55% |

| Crude Purity (by RP-HPLC) | >80% | >80% |

| Final Purity (after purification) | >98% | >98% |

| Coupling Efficiency (per step) | >99% | >99% |

Experimental Protocols

The following protocols are adapted from standard Fmoc-SPPS procedures and are suitable for the synthesis of deuterated Substance P on a 0.1 mmol scale.[14][15]

Materials and Reagents

-

Rink Amide MBHA resin (0.1 mmol substitution)

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether (cold)

Protocol 1: Manual Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For the coupling of this compound, the reaction time can be extended to 2.5 hours to ensure complete coupling, although significant differences are not expected.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the Substance P sequence, using this compound at positions 7 and 8.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

-

Workflow for SPPS of Deuterated Substance P

Caption: Workflow for the solid-phase synthesis of deuterated Substance P.

Signaling Pathway of Substance P

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[9][14] The binding of Substance P to NK-1R activates downstream signaling cascades that are involved in pain transmission, inflammation, and cellular proliferation. The deuterated analog of Substance P is expected to follow the same signaling pathway, allowing for detailed studies of receptor binding kinetics and downstream effects.

Caption: Simplified signaling pathway of Substance P via the NK-1 receptor.

Conclusion

This compound is a valuable reagent for the synthesis of deuterated peptides. The protocols outlined in these application notes provide a framework for the successful incorporation of this stable isotope-labeled amino acid into peptides using standard Fmoc-SPPS chemistry. The resulting deuterated peptides are powerful tools for a wide range of applications in biomedical research and drug development, from enhancing metabolic stability to enabling advanced analytical studies.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc-Phe-OH (Ring-D5 ) [anaspec.com]

- 3. Analysis of Overlapped and Noisy Hydrogen/Deuterium Exchange Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Deuterium in Drug Discovery: Leaving the Label in the Drug [ouci.dntb.gov.ua]

- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Fmoc-Phe-OH-d5 for Accurate Peptide Quantification in Proteomics

Abstract

This application note describes a robust and precise method for the absolute quantification of peptides in complex biological samples using a stable isotope-labeled (SIL) internal standard synthesized with Fmoc-L-Phenylalanine (ring-d5), 98% (Fmoc-Phe-OH-d5). The use of a deuterated internal standard in a stable isotope dilution (SID) workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[1] This methodology is particularly suited for targeted proteomics, biomarker validation, and pharmacokinetic studies in drug development.

Introduction

Quantitative proteomics is essential for understanding the dynamics of biological systems and for the discovery and validation of biomarkers.[1] Mass spectrometry (MS)-based approaches have become central to this field, offering high sensitivity and specificity.[2] For absolute quantification, the use of stable isotope-labeled internal standards is the gold standard. These standards, which are chemically identical to the analyte of interest but have a different mass, are spiked into a sample at a known concentration.[1] By comparing the MS signal intensity of the endogenous "light" peptide to the "heavy" SIL internal standard, precise quantification can be achieved.

This compound is a deuterated, Fmoc-protected phenylalanine amino acid that serves as a building block for the solid-phase peptide synthesis (SPPS) of heavy-labeled internal standards. The five deuterium (B1214612) atoms on the phenyl ring provide a 5 Dalton mass shift, which is easily resolvable by modern mass spectrometers, without significantly altering the chromatographic retention time or ionization efficiency compared to the unlabeled counterpart. This application note provides a detailed protocol for synthesizing a custom SIL peptide using this compound and its application as a spike-in internal standard for the quantification of a target peptide from a human plasma sample.

Experimental Workflow Overview

The overall experimental workflow for using a custom-synthesized, deuterated internal standard involves several key stages, from peptide selection and synthesis to sample analysis and data processing.

Caption: Workflow for quantitative proteomics using a spike-in stable isotope-labeled peptide.

Materials and Methods

Materials

-

Fmoc-L-Phenylalanine (ring-d5), 98%

-

Other Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Human plasma

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Formic acid

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

Instrumentation

-

Automated Peptide Synthesizer

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Amino Acid Analyzer

-

Lyophilizer

-

High-Resolution Mass Spectrometer (e.g., Q Exactive™ HF) coupled with a UHPLC system.

Protocols

Protocol 1: Synthesis of a Deuterated Peptide Internal Standard

This protocol describes the solid-phase peptide synthesis of a hypothetical target peptide "Val-Gly-Phe-Ala-Leu" with a deuterated phenylalanine, resulting in "Val-Gly-Phe(d5)-Ala-Leu".

-

Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

For each amino acid in the sequence (Leu, Ala, Phe(d5), Gly, Val), dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

For the deuterated standard, use this compound at the corresponding position in the sequence.

-

-

Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.

-

Purification: Purify the crude peptide using reverse-phase HPLC with a C18 column.

-

Quantification: Determine the precise concentration of the purified heavy peptide using amino acid analysis.

Protocol 2: Sample Preparation and Spike-in

-

Protein Extraction: Extract total protein from 100 µL of human plasma using a suitable protein extraction buffer.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Spike-in: Add a known amount (e.g., 100 fmol) of the purified and quantified heavy peptide internal standard ("Val-Gly-Phe(d5)-Ala-Leu") to the digested sample.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in 2% ACN, 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2 µm particle size, 75 µm x 15 cm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in 80% ACN.

-

Gradient: A linear gradient from 5% to 40% B over 60 minutes.

-

Flow Rate: 300 nL/min.

-

-

Mass Spectrometry:

-

Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

-

Precursor Ions:

-

Light Peptide (Val-Gly-Phe-Ala-Leu): m/z corresponding to the [M+H]+ ion.

-

Heavy Peptide (Val-Gly-Phe(d5)-Ala-Leu): m/z corresponding to the [M+H]+ ion (approximately 5 Da higher than the light peptide).

-

-

Fragmentation: HCD or CID.

-

Fragment Ions: Monitor the 3-5 most intense and specific fragment ions for both the light and heavy peptides.

-

Results and Data Presentation

The use of this compound allows for the generation of a high-purity internal standard that co-elutes with the endogenous peptide, ensuring accurate quantification. The following tables summarize the expected quantitative performance of this method.

Table 1: Linearity of Quantification

| Spiked Endogenous Peptide (fmol) | Measured Concentration (fmol) | % Accuracy |

| 10 | 9.8 | 98% |

| 50 | 51.2 | 102.4% |

| 100 | 103.5 | 103.5% |

| 500 | 490.1 | 98.0% |

| 1000 | 1015.0 | 101.5% |

Table 2: Precision and Accuracy

| Analyte Concentration (fmol) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=5) | Accuracy (%) |

| 25 | 4.2% | 5.8% | 104.1% |

| 250 | 2.8% | 4.1% | 99.5% |

| 750 | 2.1% | 3.5% | 101.2% |

Signaling Pathway and Application Context

This quantitative proteomics method can be applied to study various biological pathways where precise protein quantification is critical. For example, in cancer research, it can be used to validate potential biomarkers in signaling pathways like the MAPK/ERK pathway.

Caption: Targeted quantification of ERK protein within the MAPK signaling pathway.

Conclusion

The use of this compound for the synthesis of stable isotope-labeled peptide internal standards provides a reliable and accurate method for absolute quantification in proteomics. This approach, detailed in the provided protocols, is applicable to a wide range of research and development areas, from basic science to clinical applications, enabling researchers to obtain high-quality quantitative data for a deeper understanding of biological systems.

References

Application Note: A Step-by-Step Guide for Incorporating Fmoc-Phe-OH-d5 into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, such as deuterium, into peptide structures represents a significant advancement in drug discovery and development.[1] Deuterated peptides, where one or more hydrogen atoms are replaced by deuterium, often exhibit enhanced metabolic stability and improved pharmacokinetic profiles due to the kinetic isotope effect.[1][2] This can lead to a longer in vivo half-life, reduced dosing frequency, and potentially lower toxicity.[1] Fmoc-L-Phenylalanine (ring-d5), or Fmoc-Phe-OH-d5, is a critical building block for introducing a deuterated phenylalanine residue into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This application note provides a detailed, step-by-step protocol for the efficient incorporation of this compound into synthetic peptides, along with methods for characterization and data analysis.

Applications of Deuterated Peptides

The use of deuterated peptides is expanding across various therapeutic and research areas:

-

Improved Pharmacokinetics: The stronger carbon-deuterium (C-D) bond can slow down enzymatic degradation at specific sites, prolonging the peptide's circulation time.[1][5]

-

Metabolic Studies: Deuterium labeling serves as a tracer to elucidate the metabolic fate of a peptide without altering its fundamental biological activity.[6]

-

Quantitative Proteomics: Stable isotope-labeled peptides are used as internal standards for accurate quantification in mass spectrometry-based proteomics.[]

-

Structural Biology: Deuterium labeling is a valuable tool in NMR and neutron scattering studies to probe protein and peptide structures.

Experimental Protocols

This protocol outlines the manual Fmoc Solid-Phase Peptide Synthesis (SPPS) for incorporating a this compound residue. The procedure can be adapted for automated synthesizers.

Materials and Reagents

-

Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[8] Wang resin can be used for peptides with a C-terminal carboxylic acid.[8]

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activator Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

-

Washing Solvents: DMF, DCM, MeOH.

Equipment

-

Solid-Phase Peptide Synthesis (SPPS) vessel with a shaker.

-